molecular formula C23H24N4O4 B2580282 N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl)acetamide CAS No. 1116070-76-8

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl)acetamide

Cat. No. B2580282
CAS RN: 1116070-76-8
M. Wt: 420.469
InChI Key: XGHVGADSQKGKEO-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C23H24N4O4 and its molecular weight is 420.469. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Microbial Transformation and Allelochemicals

Allelochemical Transformation in Agriculture

Research on the microbial transformation of benzoxazolinones, which are structurally related to the specified compound, has revealed their role as allelochemicals in agricultural crops like wheat, rye, and maize. These compounds, including benzoxazolin-2-one (BOA) and its derivatives, undergo microbial degradation in soil, producing various transformation products such as aminophenoxazinones, malonamic acids, and acetamides. Understanding these transformation pathways is crucial for exploiting the allelopathic properties of certain crops to suppress weeds and soil-borne diseases (Fomsgaard, Mortensen, & Carlsen, 2004).

Synthesis and Biological Activity

Antagonist Ligands for Receptors

A specific compound, MRE 2029-F20, structurally related to the query, has been identified as a selective antagonist ligand for A2B adenosine receptors. This discovery highlights the potential of such compounds in receptor binding studies, providing a tool for the pharmacological characterization of receptor subtypes (Baraldi et al., 2004).

Chemical Synthesis and Applications

Synthesis and Stability Studies

Studies on the electrochemical oxidation of alcohols and aldehydes catalyzed by acetamido-TEMPO derivatives demonstrate the chemical versatility and potential application of acetamide compounds in synthetic chemistry. Such methodologies can be applied for the green synthesis of carboxylic acids from various substrates, showcasing the broad utility of acetamide derivatives in organic synthesis (Rafiee et al., 2018).

Antimicrobial and Anti-inflammatory Properties

Antimicrobial and Anti-inflammatory Agents

Research on various acetamide derivatives has shown significant antimicrobial and anti-inflammatory activities. Such compounds have been synthesized and tested for their efficacy, demonstrating the therapeutic potential of acetamide derivatives in treating infections and inflammation (Nikalje, Hirani, & Nawle, 2015).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-15-8-10-26(11-9-15)22-17-4-2-3-5-18(17)23(29)27(25-22)13-21(28)24-16-6-7-19-20(12-16)31-14-30-19/h2-7,12,15H,8-11,13-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHVGADSQKGKEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.